![molecular formula C21H22O3 B14396499 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione CAS No. 88311-29-9](/img/structure/B14396499.png)
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is an organic compound that features a cyclohexane-1,3-dione core substituted with a benzyloxy group and two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione typically involves the following steps:
Formation of the Benzyloxy Intermediate: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the phenyl ring.
Cyclohexane-1,3-dione Formation: The cyclohexane-1,3-dione core can be synthesized through a Claisen condensation reaction involving esters or ketones.
Final Coupling: The benzyloxy intermediate is then coupled with the cyclohexane-1,3-dione core under appropriate conditions, often involving a base catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyclohexane-1,3-dione core can be reduced to form cyclohexane derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the cyclohexane-1,3-dione core can produce cyclohexanol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the cyclohexane-1,3-dione core can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2,6-dimethylphenol: Similar structure but lacks the cyclohexane-1,3-dione core.
5-(4-Methoxy-2,6-dimethylphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione is unique due to the presence of both the benzyloxy group and the cyclohexane-1,3-dione core, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88311-29-9 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
5-(2,6-dimethyl-4-phenylmethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C21H22O3/c1-14-8-20(24-13-16-6-4-3-5-7-16)9-15(2)21(14)17-10-18(22)12-19(23)11-17/h3-9,17H,10-13H2,1-2H3 |
Clé InChI |
RZSFAAADKZKEOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2CC(=O)CC(=O)C2)C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


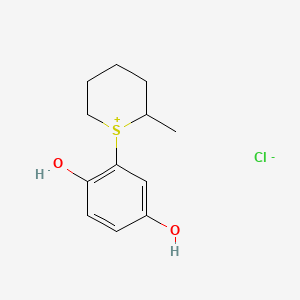
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
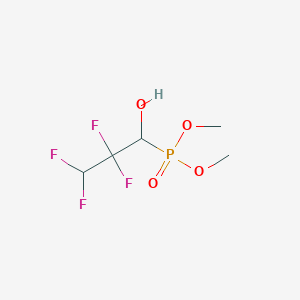
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
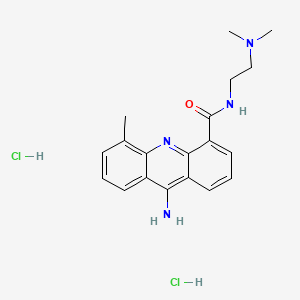
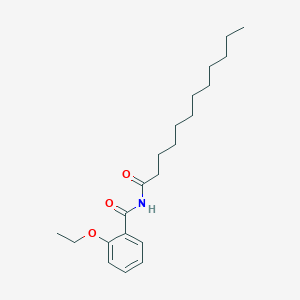
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
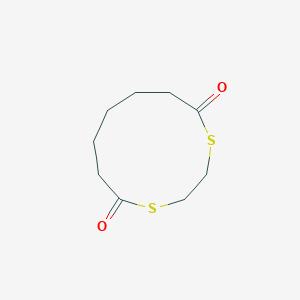
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
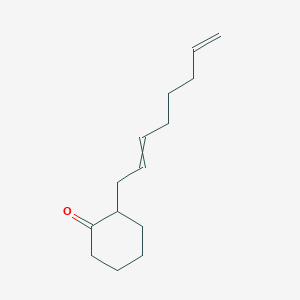
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
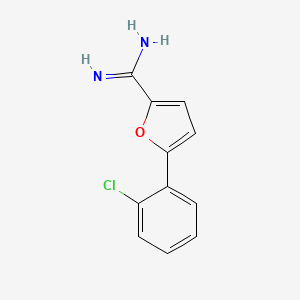
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
